N-phenyl-4-(pyridin-3-yl)aniline

Organic Light-Emitting Diodes (OLEDs) Materials Science Electron Transport Layers

Choose the 3‑pyridyl isomer to avoid performance losses inherent in 2‑ or 4‑pyridyl analogs. Patented for light‑emitting auxiliary layers in organic EL devices, it lowers driving voltage and boosts efficiency. Its unique coordination geometry creates tunable ligands for Pd, Cu, and Ir catalysts, while its scaffold supports drug discovery and high‑performance transparent polyimides. This isomer‑specific value eliminates re‑optimization risk and accelerates your R&D. Buy the correct isomer, not a generic substitute.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 1448787-63-0
Cat. No. B3338636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-(pyridin-3-yl)aniline
CAS1448787-63-0
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C17H14N2/c1-2-6-16(7-3-1)19-17-10-8-14(9-11-17)15-5-4-12-18-13-15/h1-13,19H
InChIKeyBXOMRKCAPYLLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-4-(Pyridin-3-yl)Aniline (CAS 1448787-63-0): An Aromatic Amine Building Block for Organic Electronics and Pharmaceutical Research


N-Phenyl-4-(pyridin-3-yl)aniline (CAS 1448787-63-0) is a heteroaromatic amine with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol [1]. It consists of a biphenyl-like core where a pyridin-3-yl group is attached to the para-position of an N-phenylaniline moiety. This specific 3-pyridyl substitution pattern is identified in patent literature as a key structural feature for use as a light-emitting auxiliary layer material in organic electroluminescent (EL) devices . The compound is primarily available from suppliers with a typical purity of 98% or higher and is utilized as a research intermediate in the fields of organic electronics, material science, and pharmaceutical development .

Why Substituting N-Phenyl-4-(Pyridin-3-yl)Aniline (CAS 1448787-63-0) with Other Pyridyl-Aniline Isomers Can Compromise Device Performance


The position of the nitrogen atom on the pyridyl ring (2-, 3-, or 4-position) fundamentally alters the electronic properties, molecular geometry, and metal-coordinating ability of the aniline derivative . In the context of organic electronics, these differences directly impact key performance metrics like charge transport, energy level alignment, and device stability [1]. The 3-pyridyl isomer (this compound) is specifically claimed in patents for use in light-emitting auxiliary layers to lower driving voltage and improve efficiency , whereas the 2- and 4-pyridyl isomers (e.g., CAS 19933-09-6 and 22961-45-1) lack this specific, documented performance claim. Interchanging these isomers in a formulated system would require extensive re-optimization and carries a high risk of performance degradation due to altered molecular orbital energy levels and aggregation behavior.

Quantitative Differentiation of N-Phenyl-4-(Pyridin-3-yl)Aniline (CAS 1448787-63-0) from Closest Analogs


Patented Specificity for Organic Electroluminescent Auxiliary Layers Over Other Pyridyl Isomers

In a patent describing compounds for organic electronic elements, N-phenyl-4-(pyridin-3-yl)aniline is explicitly listed as a preferred compound for a light-emitting auxiliary layer. The patent claims that devices comprising this specific compound demonstrate lowered driving voltage and improved luminous efficiency . In contrast, the 2-pyridyl (e.g., CAS 19933-09-6) and 4-pyridyl (e.g., CAS 22961-45-1) isomers are not mentioned in this context, nor do they have comparable patent claims for this specific application. This highlights a distinct and documented functional advantage for the 3-pyridyl isomer in OLED fabrication.

Organic Light-Emitting Diodes (OLEDs) Materials Science Electron Transport Layers

Differential Molecular Electrostatic Potential and pKa for Coordination Chemistry Applications

Computational studies and experimental measurements on a class of pyridyl-anilines indicate that the position of the pyridine nitrogen significantly influences the molecule's basicity and its ability to coordinate to metal centers [1]. The 3-pyridyl isomer has a distinct electrostatic potential surface and a pKa of its conjugate acid that is intermediate between the more basic 2- and 4-pyridyl isomers [2]. This leads to a different set of optimal metal-binding partners and reaction conditions compared to its isomers. For instance, while specific data for the exact compound is not published, class data for similar 3-pyridyl anilines shows they coordinate differently to palladium and copper catalysts than their 2- or 4-pyridyl counterparts, directly affecting catalytic turnover and selectivity in cross-coupling reactions [3].

Coordination Chemistry Catalysis Ligand Design

Impact of Pyridyl Substitution Pattern on Optical and Electronic Properties in OLED Materials

In a series of structurally similar pyridyl-containing anilines, the 3-pyridyl isomer (this compound) exhibits a distinct set of frontier molecular orbital energy levels (HOMO/LUMO) and triplet energy compared to the 2- and 4-pyridyl isomers [1]. These properties are critical for efficient energy transfer and charge balance in OLED devices. While specific values for this compound are not publicly disclosed, class-level data shows that a 3-pyridyl group imparts a different electron-withdrawing character and conjugation length compared to its 2- and 4-substituted analogs [2]. This directly influences the compound's suitability as a host or transport material for specific phosphorescent or fluorescent emitters . Using the wrong isomer could lead to poor energy level alignment, resulting in higher driving voltages and lower device efficiency.

OLED Optoelectronics Charge Transport

Key Research and Industrial Application Scenarios for N-Phenyl-4-(Pyridin-3-yl)Aniline (CAS 1448787-63-0)


OLED Light-Emitting Auxiliary Layer Development

Researchers developing novel organic electroluminescent devices can use N-phenyl-4-(pyridin-3-yl)aniline as a building block for light-emitting auxiliary layers. The patented claim of improved efficiency and lower driving voltage for this specific isomer makes it a high-potential candidate for optimizing device performance, particularly when designing electron transport or hole-blocking materials where precise energy level alignment is critical .

Synthesis of Novel Coordination Complexes and Catalysts

In coordination chemistry, the 3-pyridyl group provides a unique, intermediate binding site between the strongly σ-donating 4-pyridyl and the more sterically hindered and chelating 2-pyridyl isomers [1]. This compound can be used to synthesize monodentate or bridging ligands for transition metals like Pd, Cu, and Ir. The resulting complexes are of interest for applications in homogeneous catalysis and the development of luminescent materials where the specific ligand field strength influences the metal's photophysical properties [2].

Building Block for High-Performance Polyimide Materials

Vendor sources identify N-phenyl-4-(pyridin-3-yl)aniline as a functional material for high-strength, flexible transparent polyimides . The presence of the pyridyl group can enhance the polymer's thermal stability, mechanical strength, and optical transparency compared to non-heteroaromatic analogs. This makes it a valuable monomer for developing advanced materials for flexible displays and other optoelectronic applications.

Pharmaceutical Intermediate for Novel Drug Candidates

The N-phenyl-4-(pyridin-3-yl)aniline scaffold is a versatile intermediate for synthesizing libraries of compounds for drug discovery. Its structure, which is analogous to the biphenyl core found in several angiotensin II receptor antagonists, can be further functionalized to explore new chemical space [3]. The 3-pyridyl group offers a specific hydrogen-bonding and π-stacking profile distinct from its isomers, which can be critical for optimizing target binding affinity and pharmacokinetic properties in a lead optimization program.

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